molecular formula C₆H₇ClN₂O  ·HCl B1145507 2-Chloro-5-hydrazinylphenol hydrochloride CAS No. 1636917-89-9

2-Chloro-5-hydrazinylphenol hydrochloride

Cat. No.: B1145507
CAS No.: 1636917-89-9
M. Wt: 158.593646
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-hydrazinylphenol hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-hydrazinylphenol hydrochloride typically involves the reaction of 5-amino-2-chlorophenol with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-amino-2-chlorophenol

    Reagent: Hydrazine hydrate

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures to facilitate the formation of 2-chloro-5-hydrazinylphenol. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydrazinylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Scientific Research Applications

2-Chloro-5-hydrazinylphenol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-hydrazinylphenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorophenol: The parent compound from which 2-chloro-5-hydrazinylphenol hydrochloride is derived.

    2-Chloro-5-nitrophenol: Another derivative of 2-chlorophenol with different functional groups.

    2-Chloro-5-methylphenol: A structurally similar compound with a methyl group instead of a hydrazinyl group.

Uniqueness

This compound is unique due to its hydrazinyl functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-hydrazinylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c7-5-2-1-4(9-8)3-6(5)10;/h1-3,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPKMMVEQBQUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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